Prednisolone pivalate

Description

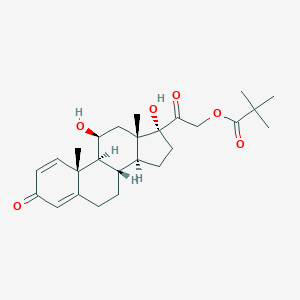

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEOVVDXTQVHAZ-XDANTLIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149363 | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107-99-9 | |

| Record name | Prednisolone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24W6S37NXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Prednisolone Pivalate from Hydrocortisone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Prednisolone (B192156) Pivalate (B1233124), a potent glucocorticoid, commencing from the readily available precursor, Hydrocortisone (B1673445). The synthesis is a two-step process involving a biotransformation followed by a chemical esterification. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Overview

The conversion of hydrocortisone to prednisolone pivalate is achieved through two primary transformations:

-

Dehydrogenation: The introduction of a double bond at the C1-C2 position of the A-ring of hydrocortisone to form prednisolone. This is most efficiently carried out via microbial fermentation.

-

Esterification: The selective esterification of the C21 hydroxyl group of prednisolone with pivalic acid or a derivative thereof to yield this compound.

This guide will elaborate on the methodologies for both of these critical steps.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of prednisolone and its subsequent conversion to this compound.

Table 1: Microbial Dehydrogenation of Hydrocortisone to Prednisolone

| Parameter | Value | Reference |

| Microorganism | Arthrobacter simplex / Rhodococcus spp. | [1][2][3] |

| Substrate | Hydrocortisone | [1][2] |

| Product | Prednisolone | [1][2] |

| Typical Yield | 80-95% | [1][2] |

| Reaction Time | 24-72 hours | [2] |

| Temperature | 28-30 °C | [2] |

| pH | 6.0-7.0 | [1] |

Table 2: Esterification of Prednisolone to this compound (Representative Data)

| Parameter | Value | Reference |

| Starting Material | Prednisolone | [4] |

| Reagents | Pivalic Anhydride (B1165640), 4-Dimethylaminopyridine (DMAP) | Inferred from[4] |

| Solvent | Dichloromethane (B109758), Dimethyl Sulfoxide (B87167) | [4] |

| Product | This compound | [4] |

| Typical Yield | 95-115% (as Prednisolone Valerate (B167501) Acetate) | [4][5] |

| Purity (HPLC) | >99.5% (as Prednisolone Valerate Acetate) | [4][5] |

| Reaction Time | 1-3 hours | [4] |

| Temperature | 20-30 °C | [4] |

Experimental Protocols

Step 1: Microbial Dehydrogenation of Hydrocortisone to Prednisolone

This protocol is a generalized procedure based on common biotransformation methods using microorganisms like Arthrobacter simplex.

Materials:

-

Arthrobacter simplex culture

-

Nutrient broth (e.g., yeast extract, peptone, glucose)

-

Hydrocortisone

-

Fermentor/bioreactor

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for chromatography

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of Arthrobacter simplex from a stock culture to a sterile nutrient broth. Incubate at 28-30°C with shaking for 24-48 hours to obtain a seed culture.

-

Fermentation: Inoculate a larger volume of sterile nutrient broth in a fermentor with the seed culture. Grow the culture under controlled conditions of temperature (28-30°C), pH (6.0-7.0), and aeration.

-

Substrate Addition: Once the microbial culture reaches the desired growth phase, add a solution of hydrocortisone in a water-miscible solvent (e.g., ethanol, dimethylformamide) to the fermentor. The final concentration of hydrocortisone is typically in the range of 1-5 g/L.

-

Biotransformation: Continue the fermentation for 24-72 hours. Monitor the conversion of hydrocortisone to prednisolone periodically using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Extraction: After the reaction is complete, separate the microbial cells from the broth by centrifugation or filtration. Extract the supernatant or the entire broth with a water-immiscible organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude prednisolone. Purify the crude product by column chromatography on silica gel to yield pure prednisolone.

Step 2: Esterification of Prednisolone to this compound

This protocol is adapted from the synthesis of similar prednisolone esters and represents a viable chemical route.[4]

Materials:

-

Prednisolone

-

Pivalic Anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Dimethyl Sulfoxide (DMSO)

-

Nitrogen gas

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve prednisolone in a mixture of dichloromethane and dimethyl sulfoxide (e.g., in a 6:1 to 8:1 v/v ratio).[4]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Acylation: Add pivalic anhydride to the reaction mixture. The molar ratio of pivalic anhydride to prednisolone is typically in the range of 1.2 to 1.5 equivalents.

-

Reaction: Stir the reaction mixture at room temperature (20-30°C) for 1-3 hours.[4] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or column chromatography to yield the final product with high purity.

Mandatory Visualization

The following diagram illustrates the two-step synthesis pathway from hydrocortisone to this compound.

Caption: Synthesis pathway of this compound from Hydrocortisone.

This technical guide provides a foundational understanding of the synthesis of this compound from hydrocortisone. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described protocols for their specific laboratory or industrial settings.

References

- 1. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prednisolone synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN109608511B - Chemical synthesis process of prednisolone valerate acetate - Google Patents [patents.google.com]

- 5. CN109608511A - The chemical synthesis process of prednisolone valerate acetate - Google Patents [patents.google.com]

The Glucocorticoid Receptor and Prednisolone Pivalate: An In-Depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid, exerts its therapeutic effects through intricate interactions with the glucocorticoid receptor (GR). This technical guide delineates the mechanism of action of prednisolone pivalate, focusing on its engagement with the GR and the subsequent downstream signaling cascades. While specific quantitative binding and kinetic data for this compound are not extensively available in public literature, this document infers its activity based on the well-characterized actions of its parent compound, prednisolone, and the general principles of glucocorticoid pharmacology. This guide provides a comprehensive overview of the GR signaling pathway, details relevant experimental protocols for assessing glucocorticoid activity, and presents the available quantitative data for related compounds to serve as a comparative benchmark.

Introduction to Glucocorticoid Receptor Signaling

Glucocorticoids are a class of steroid hormones that play a pivotal role in a wide array of physiological processes, including metabolism, immune response, and inflammation.[1] Their actions are primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] Prednisolone, a synthetic glucocorticoid, and its ester prodrugs like this compound, are widely used for their potent anti-inflammatory and immunosuppressive properties.[4][5] Prednisone is a prodrug that is converted to the active metabolite prednisolone in the liver.[6][7][8][9]

The mechanism of action of glucocorticoids is multifaceted, involving both genomic and non-genomic pathways. The classical genomic pathway involves the binding of the glucocorticoid to the cytoplasmic GR, leading to a conformational change, dissociation from a chaperone protein complex, and translocation of the activated receptor-ligand complex into the nucleus.[4] Within the nucleus, the GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[10][11]

The this compound-Glucocorticoid Receptor Interaction

Cellular Uptake and Metabolism

Steroid hormones like prednisolone can cross the cell membrane to reach the cytoplasmic GR.[14] The cellular uptake of steroids can be influenced by their lipophilicity.[13] While specific studies on the cellular uptake of this compound are lacking, it is presumed to undergo hydrolysis to prednisolone to exert its effects.[15] The metabolism of prednisolone primarily occurs in the liver.[16]

Molecular Mechanism of Action

The binding of prednisolone to the GR initiates a cascade of events that ultimately alters the transcriptional landscape of the cell.

Glucocorticoid Receptor Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[17] Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of these chaperone proteins.[17] This unmasks a nuclear localization signal, facilitating the translocation of the ligand-receptor complex into the nucleus.[17]

Genomic Actions: Transactivation and Transrepression

Transactivation: The activated GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][10] This binding recruits coactivator proteins and the basal transcription machinery, leading to the increased transcription of anti-inflammatory genes.[3]

Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression.[11] In this mechanism, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[11][18] This prevents the transcription of pro-inflammatory genes, including cytokines and chemokines.[4]

Quantitative Data

Specific quantitative data for this compound is limited. The following tables summarize available data for prednisolone and other relevant glucocorticoids to provide a comparative context.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | IC50 (nM) | Ki (nM) | Assay Method | Reference |

| Prednisolone | 7 | - | Fluorescence Polarization | [19] |

| Prednisolone | 28 | - | Radioligand Binding Assay | |

| Dexamethasone | - | 125 (µM) | Not specified |

Table 2: Transactivation and Transrepression Potency (EC50)

| Compound | Transactivation (GRE) (nM) | Transrepression (AP-1) (nM) | Transrepression (NF-κB) (nM) | Cell Line | Reference |

| Prednisolone | 0.8 ± 0.2 | 0.5 ± 0.1 | 5.3 ± 1.1 | A549 | |

| Dexamethasone | 1.1 ± 0.2 | 0.4 ± 0.1 | 5.2 ± 1.0 | A549 |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the interaction of a compound like this compound with the glucocorticoid receptor.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the GR by competing with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract containing GR from a suitable cell line (e.g., A549) or use purified recombinant GR.

-

Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay measures the ability of a compound to activate or repress GR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transiently transfect them with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) driven by a promoter with multiple GREs. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).

-

Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter gene activity to the control reporter activity. Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 for transactivation. For transrepression assays, cells are co-stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, and the inhibitory effect of the glucocorticoid is measured.

Conclusion

This compound, as a prodrug of prednisolone, is a potent agonist of the glucocorticoid receptor. Its mechanism of action follows the classical pathway of GR activation, nuclear translocation, and subsequent modulation of gene expression through transactivation and transrepression. While specific quantitative data for this compound remain to be fully elucidated, the established knowledge of prednisolone's interaction with the GR provides a strong framework for understanding its pharmacological effects. Further research is warranted to precisely define the binding kinetics and functional potency of this compound itself, which will contribute to a more complete understanding of its therapeutic profile. The experimental protocols detailed herein provide a roadmap for conducting such investigations.

References

- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prednisone - Wikipedia [en.wikipedia.org]

- 6. adooq.com [adooq.com]

- 7. Corticosteroid - Wikipedia [en.wikipedia.org]

- 8. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reporter-assay.com [reporter-assay.com]

- 10. Prednisolone - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. benchchem.com [benchchem.com]

Prednisolone pivalate chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Prednisolone (B192156) Pivalate (B1233124)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone pivalate is a synthetic glucocorticoid, a corticosteroid ester characterized by anti-inflammatory and immunosuppressive properties.[1] As a derivative of prednisolone, the addition of a pivalate ester group enhances its lipophilicity, which in turn modifies its pharmacokinetic profile, leading to improved absorption and prolonged action.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound and delves into the modern analytical techniques used for its structure elucidation. Detailed experimental protocols for spectroscopic and crystallographic methods are provided, alongside graphical representations of workflows and its primary mechanism of action to support researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white or almost white crystalline powder. Its fundamental physicochemical properties are crucial for its formulation, delivery, and biological activity. The addition of the pivalate (trimethylacetate) group significantly increases its lipophilicity compared to the parent compound, prednisolone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | [2] |

| Molecular Formula | C₂₆H₃₆O₆ | [2][3][4] |

| Molecular Weight | 444.56 g/mol | [1] |

| CAS Number | 1107-99-9 | [2][3][5] |

| Melting Point | 233 °C | [6] |

| Appearance | Powder | [1] |

| Synonyms | Mecortolon, Prednisolone 21-pivalate, Prednisolone 21-trimethylacetate, Ultracorterenol, Vecortenol | [1][2][5] |

Structure Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The logical workflow for elucidating the structure involves isolating the compound, determining its mass and formula, analyzing its carbon-hydrogen framework, and finally, confirming its three-dimensional arrangement.

Caption: A logical workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.

-

Sample Preparation: Dissolve 5-10 mg of this compound reference standard in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Set a spectral width of approximately 12-16 ppm.

-

The characteristic signals for the steroid backbone, vinyl protons, and the highly shielded singlet for the pivalate group's nine equivalent protons are observed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans (1024 or more) for good signal-to-noise.

-

A spectral width of ~220 ppm is typical.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the steroid rings).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the pivalate ester group to the C21 position of the prednisolone backbone.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound and offers structural information through fragmentation patterns. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both identification and quantification.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).

-

Chromatography:

-

System: A High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Full Scan (MS1): Acquire a full scan to identify the protonated molecular ion [M+H]⁺. For C₂₆H₃₆O₆, the expected m/z would be approximately 445.25.

-

Tandem MS (MS/MS): Select the parent ion (m/z 445.25) for collision-induced dissociation (CID). Monitor for characteristic fragment ions resulting from losses of water (H₂O), the pivalate group, or parts of the steroid ring structure. For the related compound prednisolone, transitions like m/z 361.2 > 343.0 and m/z 361.2 > 146.9 are monitored.[7]

-

X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal.

-

Crystallization: Grow single crystals of this compound by slow evaporation from a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or methanol). This is often the most challenging step.

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

-

Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid, this compound exerts its effects primarily through the glucocorticoid receptor (GCR), a member of the nuclear receptor superfamily. The lipophilic nature of the steroid allows it to readily diffuse across the cell membrane.

Caption: Genomic signaling pathway for this compound via the Glucocorticoid Receptor.

The classical genomic signaling pathway involves:

-

Binding: In the cytoplasm, prednisolone binds to the GCR, which is part of a multiprotein complex including heat shock proteins (HSPs).

-

Activation: Upon binding, the HSPs dissociate, and the receptor-steroid complex undergoes a conformational change.

-

Dimerization & Translocation: Activated GCRs dimerize and translocate into the nucleus.

-

Gene Regulation: Inside the nucleus, the GCR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes, leading to the drug's therapeutic effects.

References

- 1. CAS 1107-99-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C26H36O6 | CID 10095005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS No: 1107-99-9 [aquigenbio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. prednisolone 21-pivalate [stenutz.eu]

- 7. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Prednisolone Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid, functions as a prodrug, undergoing hydrolysis to its active metabolite, prednisolone. This guide delves into the in vitro bioactivity of prednisolone, providing a comprehensive overview of its mechanism of action, receptor binding affinity, and its anti-inflammatory and immunosuppressive effects. Quantitative data from various in vitro assays are summarized, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of its molecular interactions and functional consequences.

Introduction

Prednisolone pivalate is a corticosteroid ester designed to enhance lipophilicity, potentially influencing its absorption and distribution. In vitro, the biological activity of this compound is primarily attributable to its conversion to prednisolone. Prednisolone, a potent glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. This interaction initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes, leading to profound anti-inflammatory and immunosuppressive responses. This guide will focus on the in vitro bioactivity of prednisolone, the active form of this compound.

Mechanism of Action

Prednisolone's mechanism of action is multifaceted, primarily involving the modulation of gene expression through the glucocorticoid receptor. This can be broadly categorized into two main pathways: transactivation and transrepression.

-

Transactivation: Upon binding to prednisolone, the GR translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This direct binding typically leads to the upregulation of anti-inflammatory genes.

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their pro-inflammatory signaling.[1] The anti-inflammatory role of prednisolone is largely attributed to its ability to suppress or inhibit the activation of NF-κB.[2]

Signaling Pathway of Prednisolone Action

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative In Vitro Bioactivity Data

The following tables summarize the quantitative data on the in vitro bioactivity of prednisolone in various assays. It is important to note that these values can vary depending on the cell type, experimental conditions, and specific assay used.

Table 1: Glucocorticoid Receptor Binding Affinity of Prednisolone

| Parameter | Species | Cell/Tissue Source | Value | Reference |

| IC50 | Human | Glucocorticoid Receptor | 7 nM | [3] |

| Relative Binding Affinity | Human | Fetal Lung Receptors | 230 (relative to Cortisol=100) | [4] |

Table 2: Inhibition of Lymphocyte Proliferation by Prednisolone

| Cell Type | Mitogen | Assay | IC50 | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | MTT Assay | 580.0 nM | [5] |

| Human Whole Blood Lymphocytes | Phytohaemagglutinin (PHA) | [3H]Thymidine Incorporation | 38.8 ng/mL | [6] |

| Human Peripheral Blood Lymphocytes | Mixed Lymphocyte Reaction | Not specified | 66.3 - 86.5 ng/mL (total), 10.0 - 12.4 ng/mL (free) | |

| Acute Lymphoblastic Leukemia (Nalm-6) cells | None | MTT Assay | 72.7 µM | [7] |

Table 3: Inhibition of Cytokine Production by Prednisolone

| Cell Type | Stimulant | Cytokine Inhibited | IC50 / % Inhibition | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β | Cytotoxicity | 88% reduction at 50 µM | [8] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | Cytotoxicity | 73% reduction at 50 µM | [8] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) from ENL patients | M. leprae WCS | TNF-α | From 83.6 to 10.7 pg/mL (during treatment) | [9] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and reagents.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)

This assay measures the ability of a test compound to compete with a radiolabeled glucocorticoid for binding to the GR.

Workflow for GR Binding Assay

Caption: Workflow for a competitive GR binding assay.

Materials:

-

Cytosolic extract containing glucocorticoid receptors

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Unlabeled this compound and/or prednisolone

-

Assay buffer

-

Charcoal-dextran suspension

-

Scintillation fluid and counter

Procedure:

-

Prepare a cytosolic extract from a suitable cell line or tissue expressing the glucocorticoid receptor.

-

In a series of tubes, incubate a fixed concentration of radiolabeled glucocorticoid with the cytosolic extract.

-

Add increasing concentrations of unlabeled this compound or prednisolone to the tubes.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound from the free radiolabeled glucocorticoid using a charcoal-dextran suspension, which adsorbs the free ligand.

-

Centrifuge the tubes and measure the radioactivity in the supernatant (containing the bound ligand) using a scintillation counter.

-

Plot the percentage of bound radioactivity against the concentration of the unlabeled competitor to determine the IC50 value.

Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive activity of a compound by measuring its ability to inhibit the proliferation of lymphocytes stimulated by a mitogen.

Workflow for Lymphocyte Proliferation Assay

References

- 1. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]

- 2. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and identification of major metabolites of tixocortol pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]

Pharmacological Profile of Prednisolone Pivalate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the pharmacological profile of prednisolone (B192156), the active metabolite of prednisolone pivalate (B1233124). However, specific preclinical data on prednisolone pivalate is limited in publicly accessible resources. This guide provides a comprehensive overview of the known pharmacology of prednisolone and relevant data from other corticosteroid esters to infer the likely profile of this compound. Direct preclinical studies on this compound are sparse, and therefore, some sections of this guide are based on the well-established properties of the parent compound, prednisolone, and related molecules.

Introduction

This compound is a synthetic glucocorticoid, an ester prodrug of the active corticosteroid prednisolone. The pivalate (trimethylacetate) moiety is a bulky ester group that can modify the physicochemical properties of the parent drug, influencing its solubility, absorption, and duration of action. Esterification is a common strategy in drug development to optimize pharmacokinetic profiles. This guide delves into the preclinical pharmacological profile of this compound, drawing upon the extensive knowledge of prednisolone and related esters to provide a comprehensive understanding for research and development purposes.

Mechanism of Action

This compound, upon administration, is expected to be hydrolyzed by esterases to release the active compound, prednisolone. Prednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1] This binding event initiates a cascade of molecular events that ultimately modulate gene expression.

Signaling Pathway of Glucocorticoid Action

The activated GR-prednisolone complex translocates to the nucleus and acts as a ligand-dependent transcription factor. Its primary mechanisms of action include:

-

Transactivation: The GR-prednisolone complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, IκBα (inhibitor of NF-κB), and various anti-inflammatory cytokines.

-

Transrepression: The GR-prednisolone complex can physically interact with and inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.

-

Inhibition of Phospholipase A2: Prednisolone indirectly inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade.[2] This blockade prevents the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[2]

Figure 1: Simplified signaling pathway of Prednisolone.

Pharmacokinetics in Preclinical Models

The following tables summarize pharmacokinetic parameters for prednisolone (the active metabolite) in various animal species, which can serve as a reference.

Table 1: Pharmacokinetic Parameters of Prednisolone in Various Species (Intravenous Administration)

| Species | Dose (mg/kg) | Clearance (mL/kg/hr) | Volume of Distribution (L/kg) | Half-life (h) | Reference |

| Alpaca | 1 | 347 | - | 2.98 | [3] |

| Cynomolgus Monkey | 0.03 - 3 | Dose-dependent | Dose-dependent | 2 - 4 | [4] |

Table 2: Pharmacokinetic Parameters of Prednisolone in Various Species (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (hr*ng/mL) | Bioavailability (%) | Half-life (h) | Reference |

| Alpaca | 2 (single dose) | 74 | 2.67 | 713 | 13.7 | 5.27 | [3] |

| Alpaca | 2 (after 5 days) | 68 | 2.33 | 660 | - | 5.39 | [3] |

| Dog (with PLE) | 1 | - | - | - | - | 1.3 | [5] |

| Dog (control) | 1 | - | - | - | - | 1.8 | [5] |

Experimental Protocols:

-

Pharmacokinetic Study in Alpacas: Healthy adult alpacas were administered prednisolone intravenously (1 mg/kg) or orally (2 mg/kg) once daily for 5 days. Blood samples were collected at various time points up to 24 hours post-administration. Prednisolone concentrations were determined by high-pressure liquid chromatography (HPLC). Pharmacokinetic parameters were calculated using non-compartmental analysis.[3]

-

Pharmacokinetic Study in Dogs with Protein-Losing Enteropathy (PLE): Dogs with PLE and healthy control dogs were treated with 1 mg/kg prednisolone orally once daily for approximately 3 weeks. Venous blood samples were collected at set timepoints before and after prednisolone administration on the first and final study days. Total and non-protein bound serum prednisolone concentrations were determined using liquid chromatography-tandem mass spectrometry.[5]

Figure 2: General experimental workflow for a preclinical pharmacokinetic study.

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of this compound are anticipated to be consistent with those of other glucocorticoids, primarily anti-inflammatory and immunosuppressive actions. The potency and duration of these effects will be influenced by the rate and extent of prednisolone release from the pivalate ester.

Anti-inflammatory Activity:

Preclinical models used to assess the anti-inflammatory activity of corticosteroids include:

-

Croton Oil-Induced Ear Edema: This model is commonly used to evaluate the topical anti-inflammatory potency of corticosteroids.[6]

-

Carrageenan-Induced Paw Edema: A model of acute inflammation used to assess systemic or locally administered anti-inflammatory agents.

-

Adjuvant-Induced Arthritis: A model of chronic inflammation that mimics aspects of rheumatoid arthritis.

While no specific data for this compound was found, a study on prednisolone 17-valerate 21-acetate (PVA) , another ester of prednisolone, in rats and guinea pigs showed that topical application of a 0.3% PVA ointment had anti-inflammatory activity equivalent to 0.12% betamethasone (B1666872) valerate (B167501) ointment in the carrageenan-induced edema and paper disk granuloma models.[7] Systemic effects of topical PVA were weaker than other tested steroids.[7]

Table 3: Anti-inflammatory Activity of Prednisolone in Cynomolgus Monkeys

| Cytokine | IC50 (µg/mL) | IC50 (µM) | Reference |

| TNF-α | 0.09 - 0.16 | 0.24 - 0.44 | [4] |

| IL-1β | 0.09 - 0.16 | 0.24 - 0.44 | [4] |

| IL-6 | 0.09 - 0.16 | 0.24 - 0.44 | [4] |

| IL-8 | 0.09 - 0.16 | 0.24 - 0.44 | [4] |

Experimental Protocols:

-

Cytokine Inhibition Assay in Cynomolgus Monkeys: The anti-inflammatory pharmacodynamics of prednisolone were assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production (TNF-α, IL-1β, IL-6, and IL-8) in whole blood ex vivo after intravenous administration of prednisolone.[4]

Toxicology in Preclinical Models

Specific toxicity data for this compound is not available in the reviewed literature. The toxicity profile is expected to be similar to that of prednisolone and other glucocorticoids, with the severity and nature of adverse effects being dose- and duration-dependent.

Commonly observed adverse effects of glucocorticoids in preclinical studies include:

-

Immunosuppression: Increased susceptibility to infections.

-

Metabolic Effects: Hyperglycemia, changes in lipid metabolism.

-

Endocrine Effects: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, adrenal atrophy.

-

Musculoskeletal Effects: Muscle wasting, osteoporosis.

-

Gastrointestinal Effects: Gastric ulceration, particularly when co-administered with NSAIDs.[8]

-

Developmental and Reproductive Toxicity: Increased embryonal resorption and decreased fetal body weight have been observed in rats with prednisolone.[9]

A safety study in horses using a combination of dexamethasone pivalate (25 mg/animal) and prednisolone (75 mg/animal) administered intravenously for two consecutive days did not show any clinical abnormalities.[10][11] However, significant changes in some hematological and biochemical parameters were observed, including effects on leukocyte counts and glucose levels.[10][11]

Table 4: General Toxicological Findings for Prednisolone in Preclinical Models

| Species | Study Type | Key Findings | Reference |

| Rat | Developmental Toxicity | Increased rate of embryonal resorption, decreased fetal body weight. No teratogenicity observed. | [9] |

| Rat | Subacute Toxicity | Reduced leukocyte counts, decreased weight of thymus, spleen, and adrenal gland. | [9] |

| General | Long-term use | Atrophy of the adrenal cortex, potential for adrenal insufficiency upon withdrawal. | [8] |

Conclusion

This compound is a corticosteroid prodrug designed to leverage the potent anti-inflammatory and immunosuppressive properties of its active metabolite, prednisolone. While the fundamental mechanism of action via the glucocorticoid receptor is well-understood, the specific preclinical pharmacological profile of the pivalate ester is not well-documented in publicly available literature. The pivalate moiety is expected to modulate the pharmacokinetic properties of prednisolone, potentially leading to a different absorption and duration of action profile compared to other esters.

The data presented in this guide, primarily derived from studies on prednisolone and other corticosteroid esters, provides a foundational understanding for researchers and drug development professionals. However, to fully characterize the pharmacological profile of this compound, further preclinical studies are warranted to determine its specific pharmacokinetic parameters, dose-response relationships for efficacy and toxicity, and to directly compare its therapeutic index with that of prednisolone and other clinically used glucocorticoids. Such studies are crucial for optimizing its potential clinical applications.

References

- 1. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Orally Administered Prednisolone in Alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prednisolone pharmacokinetics in dogs with protein-losing enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topical anti-inflammatory activity of esters of steroid 21-oic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dechra.co.uk [dechra.co.uk]

- 9. Prednisolone (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target animal safety test of a dexamethasone-prednisolone combination in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Prednisolone Pivalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of prednisolone (B192156) and its derivatives to glucocorticoid receptor (GR) subtypes. Due to a lack of specific quantitative binding data for prednisolone pivalate (B1233124) in the public domain, this document focuses on the binding affinity of the parent compound, prednisolone, and discusses the potential impact of the pivalate ester based on established structure-activity relationships for corticosteroids. The guide details the experimental protocols used to determine binding affinities and illustrates the key signaling pathways and experimental workflows.

Introduction to Glucocorticoid Receptor Signaling

Glucocorticoids (GCs) are a class of steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, immune response, and inflammation. Their effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily[1][2][3]. Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes[2][4][5][6].

The GR exists in two main isoforms, GRα and GRβ, which arise from alternative splicing of the GR gene[7]. GRα is the classic receptor that binds glucocorticoids and mediates most of their effects. In contrast, GRβ does not bind glucocorticoids and is considered a dominant-negative inhibitor of GRα activity[7]. The binding affinity of a corticosteroid to GRα is a key determinant of its potency[8].

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for the glucocorticoid receptor involves several key steps, from ligand binding in the cytoplasm to the regulation of gene expression in the nucleus.

Prednisolone Binding Affinity to Glucocorticoid Receptor

Quantitative data on the binding affinity of prednisolone to the glucocorticoid receptor has been determined using various experimental techniques. The following table summarizes the available data. It is important to note that direct binding affinity data for prednisolone pivalate is not present in the cited literature. However, studies on other corticosteroid esters suggest that esterification at the C21 position, as in this compound, generally leads to a decrease in binding affinity compared to the parent alcohol, although it increases lipophilicity[10]. The elongation of the ester chain can sometimes increase binding affinity[10].

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Prednisolone | Glucocorticoid Receptor | Radioligand Binding Assay | Kd | 1.5 nM | [8] |

Note: The specific glucocorticoid receptor subtype (α or β) is often not specified in older literature, with the data generally referring to the ubiquitously expressed GRα.

Experimental Protocols for Determining Binding Affinity

The binding affinity of ligands to glucocorticoid receptors is commonly determined using competitive radioligand binding assays or fluorescence polarization assays.

This method is considered the gold standard for determining the affinity of a ligand for its receptor[8]. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the GR.

Experimental Workflow:

Detailed Protocol:

-

Receptor Preparation:

-

Binding Reaction:

-

In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone)[8].

-

Add varying concentrations of the unlabeled test compound (e.g., this compound) to compete for binding with the radioligand[8][11].

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled glucocorticoid)[12].

-

Incubate the mixture to allow binding to reach equilibrium[11].

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[11].

-

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled glucocorticoid (tracer) upon binding to the GR[13][14].

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger GR protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent ligand for binding to the GR will cause a decrease in fluorescence polarization.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Measurement:

-

Measure the fluorescence polarization of each well using a suitable plate reader[15].

-

-

Data Analysis:

-

The data is analyzed similarly to the radioligand binding assay to determine the IC50 and Ki values of the test compound[14].

-

Summary and Conclusion

While specific binding affinity data for this compound to glucocorticoid receptor subtypes is not extensively documented in publicly available literature, the binding characteristics can be inferred from the data available for its parent compound, prednisolone, and the known effects of esterification on corticosteroid activity. Prednisolone itself is a potent glucocorticoid with a high affinity for the glucocorticoid receptor. The addition of a pivalate ester at the C21 position is expected to increase its lipophilicity, which may affect its pharmacokinetic and pharmacodynamic properties. The experimental protocols described, particularly competitive radioligand binding assays and fluorescence polarization assays, provide robust methods for determining the precise binding affinities of this compound and other novel glucocorticoid compounds to GRα and GRβ, which is a critical step in the development of new anti-inflammatory and immunosuppressive therapies.

References

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Assay in Summary_ki [bindingdb.org]

Synthesis and Characterization of Prednisolone Pivalate Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of impurities associated with Prednisolone pivalate (B1233124), a synthetic glucocorticoid. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document outlines potential synthetic routes for Prednisolone pivalate, identifies likely process-related and degradation impurities, and provides detailed experimental protocols for their characterization.

Synthesis of this compound

This compound is synthesized through the esterification of the 21-hydroxyl group of Prednisolone with pivaloyl chloride or a related pivaloylating agent. The parent compound, Prednisolone, can be produced via chemical synthesis from hydrocortisone (B1673445) or through microbial fermentation.[1] The final esterification step is a critical stage where process-related impurities can be introduced.

A plausible synthetic pathway involves the reaction of Prednisolone with an excess of pivaloyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a suitable aprotic solvent.

Caption: Synthesis of this compound from Prednisolone.

Potential Impurities of this compound

Impurities in this compound can be broadly categorized into two types: process-related impurities and degradation products.

2.1. Process-Related Impurities: These impurities can originate from the starting materials, intermediates, or byproducts of the synthesis of both Prednisolone and its subsequent esterification to this compound. Given that Prednisolone is the immediate precursor, impurities of Prednisolone are highly likely to be carried over into the final product.

2.2. Degradation Products: These impurities are formed due to the degradation of this compound under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.

The following table summarizes some of the potential impurities of this compound, many of which are known impurities of Prednisolone as per the European Pharmacopoeia (Ph. Eur.).[2][3]

| Impurity Name | Structure | Classification | Potential Origin |

| Prednisolone | (11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | Process-Related | Unreacted starting material |

| Hydrocortisone (Impurity A) | (11β)-11,17,21-Trihydroxypregn-4-ene-3,20-dione | Process-Related | Impurity in Prednisolone starting material |

| Prednisone (Impurity B) | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | Process-Related | Impurity in Prednisolone starting material |

| Prednisolone Acetate (Impurity C) | (11β)-11,17-Dihydroxy-21-(acetyloxy)pregna-1,4-diene-3,20-dione | Process-Related | Potential byproduct if acetic anhydride (B1165640) is present |

| 11-epiprednisolone (Impurity F) | (11α)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | Process-Related | Epimerization during synthesis |

| 21-Dehydroprednisolone | (11β,17α)-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-al | Degradation | Oxidation of the 21-hydroxyl group |

| Prednisolone-21-oic acid | (11β,17α)-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-oic acid | Degradation | Oxidation of the 21-hydroxyl group |

Experimental Protocols

3.1. Synthesis of this compound (Illustrative Protocol)

This protocol is a general representation of the esterification process.

-

Dissolution: Dissolve Prednisolone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: Add pyridine (2-3 equivalents) to the solution and cool the mixture in an ice bath.

-

Esterification: Slowly add pivaloyl chloride (1.5-2 equivalents) to the cooled solution while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., dilute hydrochloric acid) to neutralize excess pyridine. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain pure this compound.

3.2. Forced Degradation Studies

Forced degradation studies are performed to predict the degradation pathways and to develop stability-indicating analytical methods.[4]

3.2.1. Acid Hydrolysis

-

Procedure: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add an equal volume of 1N hydrochloric acid. Reflux the solution for a specified period (e.g., 4-8 hours) at a controlled temperature (e.g., 60-80°C).

-

Neutralization: After the stress period, cool the solution and neutralize it with a suitable base (e.g., 1N sodium hydroxide).

3.2.2. Base Hydrolysis

-

Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 0.1N sodium hydroxide. Stir the solution at room temperature or a slightly elevated temperature for a specified period.

-

Neutralization: After the stress period, cool the solution and neutralize it with a suitable acid (e.g., 0.1N hydrochloric acid).

3.2.3. Oxidative Degradation

-

Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Stir the solution at room temperature for a specified period, protected from light.

3.2.4. Thermal Degradation

-

Procedure: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80-100°C) for a specified duration.

3.2.5. Photolytic Degradation

-

Procedure: Expose a solution of this compound (in a photostable container) or a solid sample to UV and visible light in a photostability chamber according to ICH guidelines.

Characterization of Impurities

A systematic approach is required for the isolation and characterization of impurities.

Caption: Analytical workflow for impurity identification and characterization.

4.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the main component from its impurities. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[2][5]

Representative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

4.2. Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the initial identification of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. Tandem mass spectrometry (MS/MS) experiments can provide structural information through fragmentation patterns.[6]

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure elucidation of isolated impurities, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable. These techniques provide detailed information about the connectivity of atoms within the molecule.[4][7]

Data Presentation

The following tables present hypothetical quantitative data for the characterization of a potential impurity.

Table 1: HPLC Data for this compound and a Potential Impurity

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| This compound | 15.2 | 1.00 |

| Impurity X | 12.8 | 0.84 |

Table 2: Mass Spectrometry Data for Impurity X

| Ionization Mode | [M+H]⁺ (m/z) | Proposed Formula | Mass Error (ppm) |

| ESI+ | 361.1964 | C₂₁H₂₈O₅ | 1.2 |

Table 3: ¹H NMR Data for Impurity X (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d | 1H | H-1 |

| 6.22 | d | 1H | H-2 |

| 6.01 | s | 1H | H-4 |

| ... | ... | ... | ... |

Conclusion

The synthesis and characterization of this compound impurities are crucial aspects of pharmaceutical development and quality control. A thorough understanding of the synthetic process allows for the prediction of potential process-related impurities. Forced degradation studies are essential for identifying degradation products and establishing the stability of the drug substance. The application of advanced analytical techniques such as HPLC, LC-MS, and NMR is fundamental for the separation, identification, and structural elucidation of these impurities, ultimately ensuring the safety and efficacy of the final drug product.

References

- 1. Prednisolone synthesis - chemicalbook [chemicalbook.com]

- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. amecj.com [amecj.com]

- 6. repositori.upf.edu [repositori.upf.edu]

- 7. researchgate.net [researchgate.net]

The Metabolic Fate of Prednisolone Pivalate in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) pivalate (B1233124), a synthetic glucocorticoid, is utilized for its potent anti-inflammatory and immunosuppressive properties. As a pivalate ester, it is designed as a prodrug, undergoing rapid hydrolysis to its active form, prednisolone. This technical guide provides an in-depth exploration of the metabolic pathways of prednisolone within the liver microsomes, the primary site of its biotransformation. The guide details the key enzymatic reactions, presents available quantitative data, outlines comprehensive experimental protocols for in vitro studies, and provides visual representations of the metabolic cascade and experimental workflows.

Introduction: The Journey from Prodrug to Active Metabolite

Prednisolone pivalate's therapeutic action is contingent upon its conversion to prednisolone. This initial and critical step is the hydrolysis of the pivalate ester bond. While specific kinetic data for the hydrolysis of this compound in human liver microsomes is not extensively documented in publicly available literature, it is widely understood that ester-containing prodrugs are rapidly cleaved by carboxylesterases. These enzymes are abundant in the liver, including the microsomal fraction, and are responsible for the hydrolysis of a wide array of ester-containing drugs.[1] Evidence from studies on other corticosteroid esters, such as hydrocortisone (B1673445) esters, demonstrates the significant role of hepatic carboxylesterases in their hydrolysis.[2] Therefore, it is posited that this compound entering the hepatic environment is swiftly converted to prednisolone, which then becomes the substrate for subsequent metabolic transformations.

The primary metabolic events for prednisolone in the liver are orchestrated by two main enzyme systems: the Cytochrome P450 (CYP) family, particularly CYP3A4, and 11β-hydroxysteroid dehydrogenase (11β-HSD). These enzymes mediate a series of reactions including hydroxylation and interconversion between active and inactive forms.

Primary Metabolic Pathways of Prednisolone in Liver Microsomes

Once formed, prednisolone undergoes several key metabolic transformations within the liver microsomes. These pathways are crucial for its deactivation and eventual elimination from the body.

Cytochrome P450-Mediated Hydroxylation

The most significant Phase I metabolic pathway for prednisolone is hydroxylation, predominantly catalyzed by the CYP3A4 isozyme.[3][4] This reaction primarily occurs at the 6β-position of the steroid nucleus, forming 6β-hydroxyprednisolone.[5][6] While CYP3A5 also contributes to this process, its role is considered minor compared to CYP3A4.[4][7]

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Mediated Interconversion

Prednisolone exists in a dynamic equilibrium with its inactive 11-keto counterpart, prednisone (B1679067). This reversible reaction is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[3] In the liver, the 11β-HSD1 isoform predominantly facilitates the conversion of inactive prednisone to active prednisolone. Conversely, the enzyme can also oxidize prednisolone back to prednisone.

C20-Ketone Reduction

Another metabolic route for prednisolone involves the reduction of the C20-keto group. This reaction results in the formation of 20α-dihydro-prednisolone and 20β-dihydro-prednisolone.[8]

Quantitative Analysis of Prednisolone Metabolism

Precise kinetic parameters for the metabolism of prednisolone in human liver microsomes are not consistently reported across the literature. However, data from related corticosteroids and comparative studies provide valuable insights.

| Metabolic Reaction | Enzyme | Parameter | Value | Substrate/Comment |

| 6β-Hydroxylation | CYP3A4 | Km | 23.2 ± 3.8 µM | Dexamethasone (as a surrogate for prednisolone)[9][10] |

| Vmax | 14.3 ± 9.9 pmol/min/mg protein | Dexamethasone (as a surrogate for prednisolone)[9][10] | ||

| 6β-Hydroxylation | CYP3A4 vs. CYP3A5 | Relative Intrinsic Clearance (CLint) | CYP3A5 is <26% of CYP3A4 | Prednisolone[7] |

| Relative 6β-OH-prednisolone formation | CYP3A5 is <11% of CYP3A4 | Prednisolone[7] | ||

| Oxidation (Prednisolone to Prednisone) | 11β-HSD1 | V0 (Initial Velocity) | 136.7 ± 11.6 pmol/min/mg protein | Prednisolone[11] |

| Reduction (Prednisone to Prednisolone) | 11β-HSD1 | V0 (Initial Velocity) | - | Data for prednisone reduction to prednisolone is less commonly reported in this format. |

Note: The provided Km and Vmax values are for dexamethasone, a structurally similar glucocorticoid also metabolized by CYP3A4. These values can be used as an approximation for prednisolone in the absence of specific data. The initial velocity for prednisolone oxidation by 11β-HSD1 is provided from a study using human liver microsomes.[11]

Experimental Protocols

The following protocols provide a framework for conducting in vitro studies on prednisolone metabolism using human liver microsomes.

In Vitro Metabolism of Prednisolone in Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of prednisolone and identify the resulting metabolites.

Materials:

-

Human liver microsomes (pooled)

-

Prednisolone

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent (for reaction termination)

-

Internal standard (e.g., a structurally similar corticosteroid not expected to be formed)

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of prednisolone in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to the desired concentrations in the phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (typically 0.2-1.0 mg/mL final concentration)

-

Prednisolone solution (at various concentrations to determine kinetics)

-

MgCl2 (typically 5-10 mM final concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation and LC-MS/MS Analysis

This protocol outlines a general method for the quantification of prednisolone and its metabolites.

Materials:

-

Supernatant from the in vitro metabolism assay

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Employ a gradient elution program to separate prednisolone and its metabolites. A typical gradient might be:

-

0-2 min: 10% B

-

2-10 min: Gradient to 90% B

-

10-12 min: Hold at 90% B

-

12.1-15 min: Return to 10% B for re-equilibration

-

-

The flow rate is typically around 0.3-0.5 mL/min.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent drug and its metabolites. Specific precursor-to-product ion transitions for each analyte need to be determined by infusing standard solutions.

-

Optimize MS parameters such as collision energy and declustering potential for each transition to maximize sensitivity.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of prednisolone and its metabolites.

-